2-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
2-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method involves the condensation of 3-amino-1,2,4-triazoles with methyl 3-(2-cycloamino-4-methylpyrimidin-5-yl)-3-oxopropionates and a series of C1 synthons . The reaction conditions often include the use of aromatic aldehydes, triethyl orthoformate, or dimethylformamide dimethyl acetal (DMFDMA) as C1 synthons .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar multi-step reactions. The use of microwave irradiation has been reported to enhance reaction efficiency and yield . For instance, a solution of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine in acetonitrile, along with cesium carbonate and potassium iodide, can be stirred under microwave irradiation to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydrogenated products .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: The compound has been evaluated for its anticancer and antimicrobial activities.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine involves the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway . The compound interacts with active residues of proteins such as ATF4 and NF-kB, leading to reduced expression of ER chaperones and apoptosis markers .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine
- 2-cycloamino-4-methylpyrimidine derivatives
Uniqueness
2-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine stands out due to its unique combination of neuroprotective, anti-neuroinflammatory, anticancer, and antimicrobial properties . Its ability to inhibit multiple pathways involved in inflammation and apoptosis makes it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
2-methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7/c1-14-12-19-18(20-13-14)25-9-7-24(8-10-25)17-11-16(21-15(2)22-17)23-5-3-4-6-23/h11-13H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERWGBMVLHBOPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)N4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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